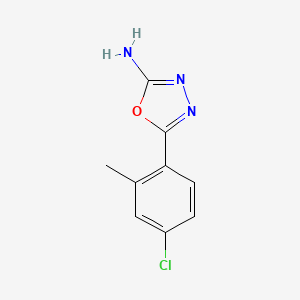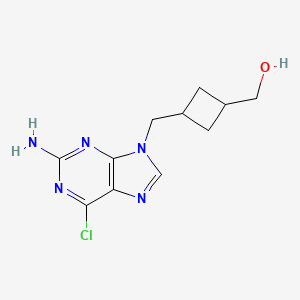
(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine base, specifically 2-amino-6-chloropurine, attached to a cyclobutylmethanol moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol typically involves the following steps:
Formation of the Purine Base: The purine base, 2-amino-6-chloropurine, can be synthesized through the chlorination of 2-amino-9H-purine.
Attachment to Cyclobutylmethanol: The purine base is then attached to cyclobutylmethanol through a nucleophilic substitution reaction. This involves the reaction of 2-amino-6-chloropurine with cyclobutylmethanol in the presence of a suitable base, such as sodium hydride, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutylmethanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom in the purine base can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of cyclobutyl ketone or aldehyde derivatives.
Reduction: Formation of cyclobutylmethanol derivatives with different functional groups.
Substitution: Formation of purine derivatives with various substituents replacing the chlorine atom.
科学研究应用
Chemistry
In chemistry, (3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine base structure makes it a candidate for investigating DNA and RNA binding properties.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of antiviral or anticancer agents due to its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its synthesis and reactions can be scaled up for commercial applications.
作用机制
The mechanism of action of (3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol involves its interaction with molecular targets such as nucleic acids and proteins. The purine base can form hydrogen bonds and other interactions with DNA and RNA, potentially affecting their structure and function. Additionally, the compound may interact with enzymes and other proteins, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
2-Amino-6-chloropurine: A simpler purine derivative with similar structural features.
Cyclobutylmethanol: The cyclobutylmethanol moiety without the purine base.
Adenine: A naturally occurring purine base with structural similarities.
Uniqueness
(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol is unique due to the combination of the purine base and the cyclobutylmethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
830330-23-9 |
|---|---|
分子式 |
C11H14ClN5O |
分子量 |
267.71 g/mol |
IUPAC 名称 |
[3-[(2-amino-6-chloropurin-9-yl)methyl]cyclobutyl]methanol |
InChI |
InChI=1S/C11H14ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)3-6-1-7(2-6)4-18/h5-7,18H,1-4H2,(H2,13,15,16) |
InChI 键 |
HOMKCRJBULOCEX-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1CO)CN2C=NC3=C2N=C(N=C3Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid](/img/structure/B12904122.png)
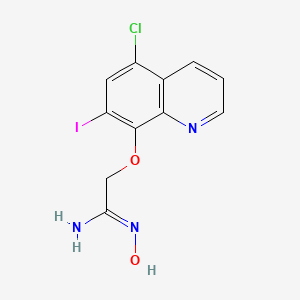
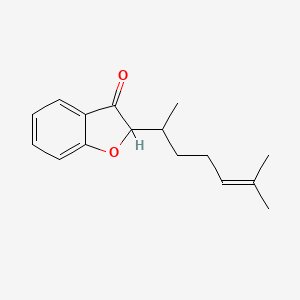

![Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate](/img/structure/B12904145.png)
![Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12904146.png)

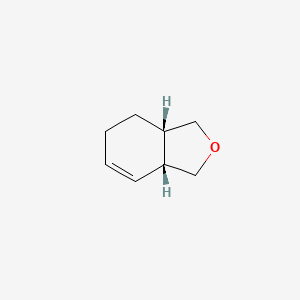

![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)

